
1-Isobutylindazole-3-carboxylic acid
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Description
1-Isobutylindazole-3-carboxylic acid (CAS: 173600-13-0) is an indazole derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.252 g/mol . The compound features an isobutyl group at the 1-position of the indazole core and a carboxylic acid moiety at the 3-position (Figure 1).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isobutyl 1-Pentyl-1H-indazole-3-carboxylate
- CAS : 2748624-88-4
- Molecular Formula : C₁₇H₂₄N₂O₂
- Molecular Weight : 288.4 g/mol
- Key Features :
Comparison :
- The ester group in this analog reduces polarity compared to the carboxylic acid in the target compound, likely altering solubility and membrane permeability.
- Applications: Used as an analytical reference standard in forensic and research settings, indicating stability in acetonitrile solutions at -20°C .
1-Benzylcyclobutane-1-carboxylic Acid
- CAS : 114672-02-5
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Features: Cyclobutane core with a benzyl group and carboxylic acid. No nitrogen atoms in the ring, unlike indazole derivatives .
Comparison :
- The absence of nitrogen atoms eliminates hydrogen-bonding capabilities critical for interactions with biological targets (e.g., enzymes).
- Safety: Not classified under GHS, though detailed toxicity data are unavailable .
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- CAS: Not provided
- Molecular Formula: C₅H₈NO₂ (base structure)
- Key Features: Cyclobutane ring with amino and carboxylic acid groups. Radiolabeled with carbon-11 for imaging applications .
Comparison :
- Pharmacokinetics: Rapid clearance from blood (<30 minutes) and low excretion (3.6% in 2 hours) due to structural optimization for tumor targeting .
- Synthesis: Produced via a modified Bücherer-Strecker technique (55% yield), highlighting synthetic accessibility for radiopharmaceuticals .
- Applications: Used as a positron emission tomography (PET) tracer, unlike 1-Isobutylindazole-3-carboxylic acid, which lacks documented imaging utility .
Data Tables
Table 1. Structural and Physicochemical Properties
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
---|---|---|---|---|---|
This compound | 173600-13-0 | C₁₂H₁₄N₂O₂ | 218.25 | Carboxylic acid | Isobutyl, indazole |
Isobutyl 1-pentyl-1H-indazole-3-carboxylate | 2748624-88-4 | C₁₇H₂₄N₂O₂ | 288.40 | Ester | Pentyl, isobutyl ester |
1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid | Benzyl, cyclobutane |
Critical Analysis of Substituent Effects
Position 1 Substituents :
- Isobutyl vs. Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Benzyl (cyclobutane analog) : Introduces aromaticity but lacks heterocyclic nitrogen atoms critical for binding in indazole-based drugs.
- Position 3 Functional Groups: Carboxylic Acid vs.
Properties
CAS No. |
173600-13-0 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)11(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
HWQCQMWXYMLCDR-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Synonyms |
1-ISOBUTYLINDAZOLE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
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